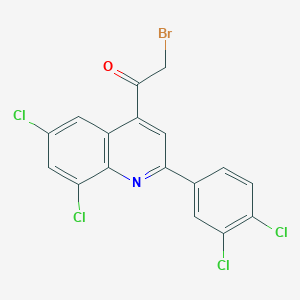![molecular formula C9H9NO2 B12884428 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one nitrogen and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions. These processes are optimized for yield and purity, using high-throughput techniques and continuous flow reactors to ensure consistent production .
化学反应分析
Types of Reactions
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The compound’s structure allows it to bind to active sites or disrupt biological pathways, leading to its desired effects .
相似化合物的比较
Similar Compounds
3,7-Dimethylbenzo[d]isoxazol-5-amine: This compound shares a similar core structure but differs in the position and type of substituents.
7-methylbenzo[d]isoxazol-3-ol: Another related compound with different functional groups, leading to distinct chemical properties.
Uniqueness
Its distinct structure allows for targeted interactions in biological systems and specialized uses in industrial processes .
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
5,7-dimethyl-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)9(11)12-10-8/h3-4,10H,1-2H3 |
InChI 键 |
ISQOJOPOKOUYQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=O)ON2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
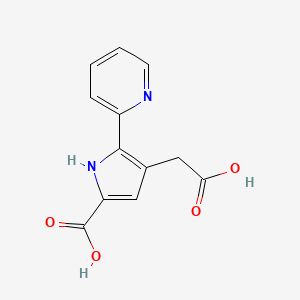
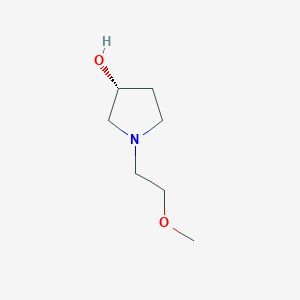
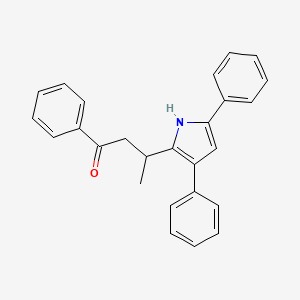
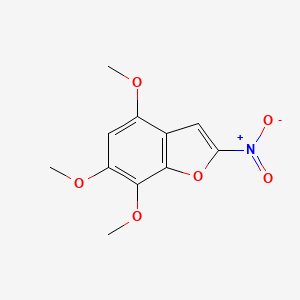
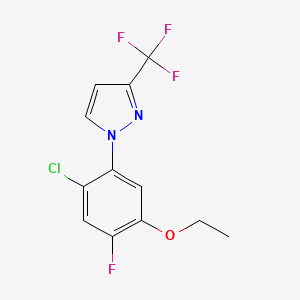

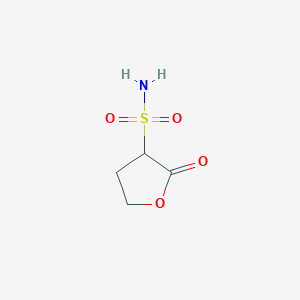



![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
